5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one
CAS No.: 6972-20-9
Cat. No.: VC17316316
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6972-20-9 |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | 5-(3,4-dimethylanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H15N3O2S/c1-7-4-5-9(6-8(7)2)14-10-11(17)15-13(19-3)16-12(10)18/h4-6,14H,1-3H3,(H2,15,16,17,18) |
| Standard InChI Key | KNEZZDIDRSHDGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=C(N=C(NC2=O)SC)O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrimidin-4(3H)-one backbone substituted at positions 2, 5, and 6. Key functional groups include:
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2-Methylsulfanyl group: A sulfur-containing moiety contributing to hydrophobic interactions.
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5-(3,4-Dimethylphenyl)amino group: An aromatic amine enhancing binding affinity to biological targets.
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6-Hydroxy group: A polar substituent facilitating hydrogen bonding.
The IUPAC name, 5-(3,4-dimethylanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one, reflects these substitutions. Its SMILES notation, CC1=C(C=C(C=C1)NC2=C(N=C(NC2=O)SC)O)C, provides a standardized representation of its connectivity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 277.34 g/mol |
| Exact Mass | 277.083 Da |
| LogP (Partition Coefficient) | Estimated 1.2–1.5 (experimental data pending) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The compound’s density (1.54 g/cm³) and refractive index (1.707) align with pyrimidine derivatives, though melting and boiling points remain uncharacterized .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The methylsulfanyl group may disrupt microbial cell membranes or interfere with folate biosynthesis.
Table 2: Comparative Biological Activity of Pyrimidine Analogues
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 8–32 | 10–25 |
| 4-Amino-6-methylsulfanyl-3H-pyrimidin-2-one | 16–64 | >50 |
| 5-Fluorouracil (Control) | N/A | 2–5 |
Pharmacological Applications and Challenges
Therapeutic Prospects
The compound’s dual antimicrobial and anticancer activities position it as a candidate for:
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Combination Therapies: Enhancing efficacy of existing drugs against resistant pathogens.
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Targeted Drug Delivery: Functionalizing nanoparticles to improve bioavailability.
Limitations
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Poor Solubility: The LogP value (~1.5) indicates moderate hydrophobicity, necessitating formulation adjuvants.
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Unmet Safety Standards: Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, but chronic toxicity data are absent.
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